N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
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Overview
Description
N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory compound, and in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12 structure and has various biological activities.
Uniqueness
N-isobutyl-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide stands out due to its unique structural features, such as the presence of the dioxino ring and isobutyl and isopropyl groups. These structural elements contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(2-propan-2-yl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C18H25N3O3/c1-11(2)9-19-17(22)10-21-14-8-16-15(23-5-6-24-16)7-13(14)20-18(21)12(3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) |
InChI Key |
NRIBLDDFEJBBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C2=CC3=C(C=C2N=C1C(C)C)OCCO3 |
Origin of Product |
United States |
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